molecular formula C20H18N2O3 B12185258 Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate

Cat. No.: B12185258
M. Wt: 334.4 g/mol
InChI Key: CWNLLFNDDUTPML-UHFFFAOYSA-N
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Description

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is an organic compound with the molecular formula C20H18N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline ring structure allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: Lacks the formamido and propanoate groups.

    Methyl 3-[(2-methylquinolin-4-yl)formamido]propanoate: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formamido and propanoate groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Formula: C20H20N2O2
Molecular Weight: 320.39 g/mol
IUPAC Name: this compound
InChI Key: XXXXXX (for identification in databases)

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:

  • DNA Intercalation: The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition: The formamido group may inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of quinoline have been shown to possess activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Methyl 4-(2-methylquinolin-4-yl)acetateEscherichia coli32 µg/mL
EchinomycinMycobacterium tuberculosis8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects on several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
COLO205 (Colorectal)0.32Tubulin inhibition
H460 (Lung Cancer)0.89Induction of apoptosis
A498 (Renal Cancer)1.25Cell cycle arrest at G2/M phase

Case Studies

  • Study on Anticancer Activity:
    A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against the H460 cell line. The results indicated a significant reduction in cell viability at concentrations as low as 0.89 µM, suggesting potent anticancer properties linked to its ability to disrupt microtubule dynamics and induce apoptosis through downregulation of cyclin-dependent kinase (CDK1).
  • Antimicrobial Efficacy:
    Another study highlighted the antimicrobial efficacy of quinoline derivatives, including this compound, against resistant strains of Staphylococcus aureus. The compound exhibited an MIC value of 16 µg/mL, demonstrating its potential as a lead compound in drug development against resistant bacterial infections.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 3-[(2-phenylquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C20H18N2O3/c1-25-19(23)11-12-21-20(24)16-13-18(14-7-3-2-4-8-14)22-17-10-6-5-9-15(16)17/h2-10,13H,11-12H2,1H3,(H,21,24)

InChI Key

CWNLLFNDDUTPML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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